molecular formula C21H18ClN3O B2681044 (2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide CAS No. 1211904-87-8

(2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide

Cat. No.: B2681044
CAS No.: 1211904-87-8
M. Wt: 363.85
InChI Key: XASLEADYHFNENJ-BUHFOSPRSA-N
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Description

The compound (2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a chlorinated phenyl group, a phenyl-substituted cyclopenta[c]pyrazole moiety, and a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the cyclopenta[c]pyrazole core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a cyclopentanone compound under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Chlorination of the phenyl ring: The chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the propenamide linkage: This involves the reaction of the chlorinated phenyl compound with an appropriate acrylamide derivative under conditions that favor the E-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidized derivatives: Carboxylic acids or ketones.

    Reduced derivatives: Alcohols or amines.

    Substituted derivatives: Various functionalized aromatic compounds.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    Polycyclic aromatic compounds: Such as fluoranthene and benzo[ghi]perylene, used in the construction of metal sandwich complexes.

Uniqueness

(2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide: is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a chlorinated phenyl group, a phenyl-substituted cyclopenta[c]pyrazole moiety, and a propenamide linkage sets it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c22-18-11-5-4-7-15(18)13-14-20(26)23-21-17-10-6-12-19(17)24-25(21)16-8-2-1-3-9-16/h1-5,7-9,11,13-14H,6,10,12H2,(H,23,26)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASLEADYHFNENJ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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